Potency vs. Cyclopamine in Differentiation Assay
BRD50837 inhibits Shh-conditioned medium-induced differentiation of C3H10T1/2 cells with an EC50 of 0.09 μM (90 nM) [1]. By comparison, cyclopamine — the most widely used Smo antagonist chemical probe — exhibits an IC50 of 600 nM in the SAG-induced C3H10T1/2 differentiation assay [2]. This represents an approximately 6.7-fold greater potency for BRD50837 relative to cyclopamine in comparable cellular pathway inhibition readouts. The differentiation assay measures alkaline phosphatase activity as a downstream marker of Hh pathway activation, providing a functional rather than binding-only readout.
| Evidence Dimension | Cellular potency (EC50/IC50) in C3H10T1/2 cell differentiation assay |
|---|---|
| Target Compound Data | EC50 = 0.09 μM (90 nM) |
| Comparator Or Baseline | Cyclopamine: IC50 = 600 nM (0.6 μM) |
| Quantified Difference | ~6.7-fold greater potency for BRD50837 |
| Conditions | BRD50837: Shh-conditioned medium-induced C3H10T1/2 differentiation (alkaline phosphatase); Cyclopamine: SAG-induced C3H10T1/2 differentiation (alkaline phosphatase) [1][2] |
Why This Matters
For researchers requiring potent Hh pathway suppression at low compound concentrations to minimize off-target and solvent toxicity, BRD50837 provides a ~6.7-fold concentration advantage over cyclopamine.
- [1] Schaefer, G. I., Perez, J. R., Duvall, J. R., Stanton, B. Z., Shamji, A. F., & Schreiber, S. L. (2013). Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway. Journal of the American Chemical Society, 135(26), 9675–9680. https://doi.org/10.1021/ja400034k View Source
- [2] BindingDB Entry BDBM50232973: Cyclopamine inhibition of N-terminal SHH activated pathway in mouse C3H10T1/2 cells assessed as SAG-induced cell differentiation by alkaline phosphatase assay (IC50 = 600 nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232973 View Source
